Z-D-Asp(oall)-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Side-Chain Modification

Standard SPPS often fails to achieve selective side-chain modification or resist proteolytic degradation. Z-D-Asp(OAll)-OH (CAS 1272755-66-4) solves both challenges. • Orthogonal Protection: Z (acid-labile) plus OAll (Pd⁰-cleavable) enables selective on-resin aspartyl side-chain deprotection without compromising Fmoc/tBu SPPS integrity. • D-Stereochemistry: Confers complete protease resistance, extending in vivo half-life of therapeutic peptides. • Supply Reliability: ≥98% HPLC purity, consistent chiral integrity (verified by optical rotation), stored at 0-8°C for maximum stability.

Molecular Formula C15H17NO6
Molecular Weight 307.302
CAS No. 1272755-66-4
Cat. No. B581573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Asp(oall)-OH
CAS1272755-66-4
Molecular FormulaC15H17NO6
Molecular Weight307.302
Structural Identifiers
SMILESC=CCOC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H17NO6/c1-2-8-21-13(17)9-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,18,19)/t12-/m1/s1
InChIKeyLKXLDZQGKGEICY-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Asp(oall)-OH Specifications & Procurement


Z-D-Asp(oall)-OH (CAS 1272755-66-4), also known as Z-D-aspartic acid β-allyl ester or N-α-benzyloxycarbonyl-D-aspartic acid β-allyl ester, is a protected amino acid derivative central to modern peptide synthesis. It features a D-aspartic acid core with a benzyloxycarbonyl (Z or Cbz) protecting group on the α-amino function and an allyl (OAll) ester on the β-carboxyl side chain . This compound serves as a crucial building block for the incorporation of a D-aspartate residue into peptide sequences, offering a unique stereochemical and orthogonal protection profile essential for synthesizing complex, biologically active peptides and pharmaceutical intermediates [1].

Why Z-D-Asp(oall)-OH Cannot Be Substituted


The unique utility of Z-D-Asp(oall)-OH stems from its precise orthogonal protection strategy, which combines the acid-labile Z group with a side-chain allyl ester that is stable to both acids and bases used in Fmoc/tBu SPPS . This allows for the highly selective, on-resin modification of the aspartic acid side chain—a feature not possible with standard, non-orthogonal protecting groups like OtBu or OBzl alone. Furthermore, its D-stereochemistry imparts distinct conformational stability and resistance to enzymatic degradation in the final peptide, which is a critical, non-interchangeable property compared to its L-isomer analogs (e.g., Z-L-Asp(OAll)-OH, CAS 99793-10-9) [1]. Substitution with a racemic mixture (Z-DL-Asp) or an L-isomer would yield a peptide with altered or diminished biological activity and pharmacokinetics, undermining research objectives .

Evidence for Z-D-Asp(oall)-OH Over Alternatives


Allyl Ester Orthogonal Stability

The allyl ester (OAll) protecting group in Z-D-Asp(oall)-OH provides a unique orthogonal deprotection pathway, stable to both the basic conditions used for Fmoc removal (e.g., 20% piperidine) and the acidic conditions used for final cleavage (e.g., 95% TFA) . In contrast, the more common tert-butyl ester (OtBu) in analogs like Z-D-Asp(OtBu)-OH (CAS 71449-08-6) is acid-labile and would be removed prematurely during TFA cleavage . This orthogonality enables selective, on-resin side-chain manipulation, a feature that defines the OAll group's advantage [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Side-Chain Modification

Purity Benchmarking vs. Analogs

Commercial specifications for Z-D-Asp(oall)-OH (CAS 1272755-66-4) from multiple vendors consistently report a minimum purity of ≥98% as determined by HPLC [1]. This high purity standard is comparable to or exceeds that of its common analog Z-D-Asp(OtBu)-OH (standard purity 98%) and meets the stringent requirements for sensitive peptide synthesis where impurities can lead to truncated sequences and low overall yields.

Quality Control HPLC Purity Procurement Specification

Chiral Integrity and Optical Purity

The D-configuration of Z-D-Asp(oall)-OH is confirmed by its specific optical rotation, reported as [α]D²⁰ = +24 ± 2° (c=1 in DMF) [1]. This positive rotation is characteristic of the D-enantiomer, distinguishing it sharply from its L-isomer analog, Z-L-Asp(OAll)-OH (CAS 99793-10-9), which would exhibit a negative rotation value. This stereochemical purity is non-negotiable for applications where peptide conformation, resistance to proteolysis, or specific receptor interactions are critical [2].

Chiral Purity Enantiomeric Excess Peptide Conformation

On-Resin Cyclization via Allyl Deprotection

The allyl ester in Z-D-Asp(oall)-OH enables a powerful synthetic strategy for constructing cyclic peptides directly on the solid support [1]. Following linear assembly, the OAll group is selectively removed using a mild palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger (e.g., morpholine) [2]. This reveals the β-carboxyl group of the aspartic acid residue for on-resin cyclization (e.g., lactam formation with a lysine side chain), a process that is incompatible with other acid- or base-labile protecting groups like OtBu or Fmoc .

Cyclic Peptide Synthesis On-Resin Cyclization SPPS

Z-D-Asp(oall)-OH Applications


Protease-Resistant D-Peptide Synthesis

Z-D-Asp(oall)-OH is the preferred building block for incorporating D-aspartic acid into peptide chains. The D-configuration confers complete resistance to degradation by common proteases that exclusively recognize L-amino acids. This is essential for developing orally available peptide drugs or long-acting therapeutic peptides with extended in vivo half-lives. The high purity (≥98%) and chiral integrity (verified by optical rotation) of this building block are critical for ensuring the homogeneity and biological activity of the final D-peptide product [1].

Cyclic Peptidomimetic Synthesis

The orthogonal allyl ester protecting group is a key enabling technology for the on-resin synthesis of complex, biologically active cyclic peptides and peptidomimetics. The ability to selectively deprotect the aspartic acid side chain using mild Pd(0) catalysis, while the peptide remains attached to the resin and fully protected, allows for high-yielding, site-specific cyclization or conjugation reactions (e.g., lactam bridge formation, biotinylation, or fluorophore attachment) [2]. This avoids the low yields and purification challenges associated with solution-phase cyclization.

High-Fidelity SPPS for Aspartyl Peptides

For any SPPS project requiring the precise incorporation of a D-aspartate residue, Z-D-Asp(oall)-OH provides a reliable, high-purity (≥98% by HPLC) building block that is compatible with standard Fmoc/tBu synthesis protocols . Its consistent quality minimizes the risk of deletion sequences or premature termination, leading to higher crude peptide purity and simplifying downstream purification. This reliability translates directly to reduced costs and faster project completion in both academic and industrial peptide production settings.

Technical Documentation Hub

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